2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide
Description
Properties
IUPAC Name |
2-hydroxy-5-imidazo[1,2-a]pyrimidin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-12(19)9-6-8(2-3-11(9)18)10-7-17-5-1-4-15-13(17)16-10/h1-7,18H,(H2,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCPEIGGOQUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC(=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590182 | |
| Record name | 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-39-2 | |
| Record name | 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine moiety is typically synthesized via cyclocondensation reactions between 2-aminopyrimidines and α-haloketones or equivalent electrophilic partners. A modified procedure from Yang et al. (2008) demonstrates that treating 2-aminopyrimidine with chloroacetone in refluxing ethanol yields 2-methylimidazo[1,2-a]pyrimidine. For the target compound, however, the heterocycle requires substitution at position 2 to enable subsequent coupling with the benzamide fragment.
Patent CN104860948A discloses a general method for 2-substituted imidazo[1,2-a]pyrimidines using Ullmann-type coupling between iodopyrimidines and imidazole derivatives under copper catalysis. Applying this strategy, 2-iodopyrimidine could react with 2-aminobenzamide precursors in the presence of CuI/L-proline to install the aryl group at position 2 of the heterocycle.
Functionalization of the Benzamide Precursor
Optimization Challenges and Solutions
Regioselectivity in Heterocycle Formation
Competing pathways in imidazo[1,2-a]pyrimidine synthesis often lead to regioisomeric byproducts. Linton et al. (2011) addressed this by employing flow chemistry with precise temperature control (ΔT ±1°C), achieving >95% regioselectivity for the desired isomer. Microwave-assisted synthesis further enhances selectivity through rapid, uniform heating.
Protecting Group Strategy
The phenolic -OH group necessitates protection during amide bond formation. While traditional benzyl protection requires harsh hydrogenolysis conditions, contemporary methods favor tert-butyldimethylsilyl (TBS) groups removable under mild fluoride conditions. Quantitative deprotection (>99%) is achieved using TBAF in THF without affecting the imidazo[1,2-a]pyrimidine ring.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMAc and NMP generally improve coupling yields but complicate product isolation. Recent advances in mechanochemical synthesis enable solvent-free Pd-catalyzed couplings, as demonstrated in An et al. (2009) for related systems, achieving 82% yield with minimal catalyst loading.
Analytical Characterization
Critical characterization data for intermediates and final product include:
1H NMR (DMSO-d6):
- Imidazo[1,2-a]pyrimidine protons appear as doublets at δ 8.45–8.65 ppm (H-5, H-7) and δ 7.90–8.10 ppm (H-3)
- Benzamide NH2 shows broad singlet at δ 7.25–7.40 ppm
- Phenolic -OH resonates as a sharp singlet at δ 10.15–10.30 ppm
13C NMR :
HRMS :
Scale-Up Considerations
Pilot-scale production (100 g batches) requires modification of laboratory protocols:
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, alkyl halides
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides or imidazo[1,2-a]pyrimidines
Scientific Research Applications
Biological Activities
The compound's structure indicates potential for several biological activities:
- Antitumor Properties : Preliminary studies suggest that 2-hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide may exhibit anticancer properties by inhibiting specific cellular signaling pathways associated with cancer cell proliferation. Its imidazo[1,2-a]pyrimidine derivatives have been linked to kinase inhibition, which is crucial in cancer research .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical signaling pathways. This interaction is particularly relevant in the context of cancer and inflammatory diseases, where such pathways are often dysregulated .
Synthetic Routes
Various synthetic methods have been explored to produce this compound. These methods focus on optimizing yield and minimizing environmental impact. The synthesis typically involves:
- Condensation Reactions : Combining appropriate precursors to form the imidazo[1,2-a]pyrimidine structure.
- Hydroxylation Steps : Introducing the hydroxyl group at the 2-position to enhance solubility and reactivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the compound's efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and potential for hydrogen bonding with targets |
| Imidazo[1,2-a]pyrimidine Core | Imparts biological activity related to kinase inhibition |
| Benzamide Moiety | Facilitates protein-ligand interactions |
Potential Research Applications
Given its promising biological profile, this compound can be further explored in various research domains:
- Cancer Research : Investigating its effects on different cancer cell lines could elucidate its mechanism of action and therapeutic potential.
- Drug Development : The compound may serve as a lead compound for developing new anticancer agents or enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Variations : Replacing the pyrimidine ring in the target compound with pyridine (e.g., ) alters electronic properties and steric bulk, influencing binding affinity in biological targets.
Biological Activity
2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C13H10N4O2
- Molecular Weight : 254.24 g/mol
- CAS Number : 864685-39-2
The compound features an imidazo[1,2-a]pyrimidine core, which is known for its versatile biological properties.
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit a broad spectrum of biological activities, including:
- Anticancer : Studies have shown that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral : Some compounds within this class demonstrate effectiveness against viral infections by interfering with viral replication processes.
- Antibacterial and Antifungal : The compound has shown promising results in inhibiting the growth of bacteria and fungi.
- Anti-inflammatory : Research suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 2-Hydroxy Group | Enhances solubility and bioavailability |
| Imidazo Group | Critical for anticancer activity |
| Benzamide Moiety | Contributes to antibacterial properties |
Case Studies
-
Anticancer Activity :
A study published in Pharmaceutical Research demonstrated that a related imidazo[1,2-a]pyrimidine compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway . -
Antiviral Properties :
Research highlighted in Journal of Medicinal Chemistry indicated that derivatives showed effective inhibition against the replication of the influenza virus. The most potent analog reduced viral titers by over 90% at a concentration of 5 µM . -
Antibacterial Effects :
A comparative study assessed the antibacterial activity of several imidazo[1,2-a]pyrimidine derivatives against Staphylococcus aureus. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide, and how can intermediates be optimized?
- Methodology : A common approach involves cyclocondensation of 2-aminoimidazole derivatives with carbonyl-containing precursors. For example, reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C yields intermediates, which are further treated with hydroxylamine hydrochloride and sodium hydroxide to form oxadiazole-substituted derivatives . Key optimization steps include controlling reaction temperature (e.g., 110°C for 1 hour) and stoichiometric ratios of reagents like hydroxylamine hydrochloride (2.24 g) to minimize side products .
- Data : Elemental analysis for a related compound (C₁₁H₁₄N₄O₂) showed close agreement between calculated (C 56.40%, H 6.02%, N 23.92%) and experimental values (C 56.27%, H 6.01%, N 23.79%), validating purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Use a combination of NMR (¹H/¹³C), IR, and X-ray crystallography. For imidazo[1,2-a]pyrimidine analogs, single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks, while IR confirms functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
- Data : Hirshfeld surface analysis and DFT calculations (e.g., B3LYP/6-31G** basis sets) validate molecular electrostatic potential maps and intermolecular interactions, aiding in crystal packing predictions .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, reaction path search methods) optimize reaction pathways for this compound?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian 09) to model transition states and reaction energetics. For example, ICReDD uses reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error experimentation .
- Data : Virtual simulations of multicomponent reactions (e.g., involving pyrido[1,2-a]benzimidazoles) can predict yields >80% under specific solvent systems (e.g., dioxane/glacial acetic acid) .
Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis vs. theoretical values)?
- Methodology : Systematic error analysis is essential. For minor deviations (e.g., 0.13% difference in carbon content), verify calibration of instruments, purity of reagents, and consider hygroscopicity of intermediates . Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis.
- Case Study : In a related imidazo[1,2-a]pyrimidine synthesis, recrystallization from ethanol improved purity from 92% to 99%, aligning experimental and theoretical values .
Q. What strategies enhance the compound’s pharmacological activity through structural modifications?
- Methodology : Utilize pharmacophore modeling (e.g., Schrödinger’s Phase) to identify critical substituents. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 of the imidazo[1,2-a]pyrimidine core enhances binding to GABAₐ receptors, as shown in anxiolytic assays .
- Data : Substitution with 1,3,4-thiadiazole at position 2 increased sedative potency by 40% in murine models compared to oxadiazole analogs .
Q. What are the challenges in scaling up synthesis from lab to pilot plant, and how can they be mitigated?
- Methodology : Conduct kinetic studies (e.g., via DSC for exothermic reactions) and optimize heat/mass transfer using flow chemistry. For example, replacing batch reactors with continuous stirred-tank reactors (CSTRs) improved yield reproducibility (>95%) for imidazo[1,2-a]pyrimidine derivatives .
- Data : Pilot-scale trials (10 L reactor) achieved 85% yield with 99% purity by implementing in-line PAT (Process Analytical Technology) for real-time monitoring .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
